molecular formula C17H13ClN6O B2741526 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 892776-20-4

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2741526
CAS No.: 892776-20-4
M. Wt: 352.78
InChI Key: DSRAOBUQSSQZIQ-UHFFFAOYSA-N
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Description

This compound (Mol. Formula: C₁₇H₁₃ClN₆O, Mol. Weight: 352.78) is a heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-methylphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 2. Its structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents.

Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methylphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6O/c1-10-4-2-3-5-13(10)24-15(19)14(21-23-24)17-20-16(22-25-17)11-6-8-12(18)9-7-11/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRAOBUQSSQZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is a member of the oxadiazole and triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in relation to anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClN6OC_{14}H_{15}ClN_6O, with a molecular weight of approximately 318.76 g/mol. The structural components include a 1,2,4-oxadiazole ring and a 1,2,3-triazole moiety, both of which are known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The mechanism of action typically involves the inhibition of various enzymes and growth factors associated with cancer cell proliferation. The compound has shown promising results in targeting specific cancer cell lines.

  • Enzyme Inhibition : The compound inhibits key enzymes such as:
    • Thymidylate synthase
    • Histone deacetylase (HDAC)
    • Telomerase
    • Thymidine phosphorylase

These enzymes play critical roles in DNA synthesis and repair, making them attractive targets for cancer therapy .

  • Cytotoxicity : Studies indicate that derivatives containing the oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the structure have been linked to enhanced antiproliferative activity against breast and colon cancer cells .

Antimicrobial Activity

In addition to anticancer properties, this compound also demonstrates notable antimicrobial activity . Research has shown that derivatives of oxadiazoles possess effectiveness against both Gram-positive and Gram-negative bacteria.

Antibacterial Effects

  • Compounds similar to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine have been tested against pathogens such as:
    • Staphylococcus aureus
    • Escherichia coli

These studies suggest that the incorporation of oxadiazole rings enhances antibacterial efficacy due to their ability to interact with bacterial enzymes and disrupt essential cellular processes .

Case Studies

Several case studies have documented the biological activity of similar compounds:

StudyCompoundBiological ActivityFindings
1-(1H-benzo[d]imidazol-2-yl)-3-(1,3,4-oxadiazol-5-substituted derivatives)AnticancerSignificant inhibition of cancer cell proliferation
5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl derivativesAntimicrobialEffective against multiple bacterial strains
Various oxadiazole derivativesAnti-inflammatoryDemonstrated anti-inflammatory activity in vitro

Scientific Research Applications

The synthesis of this compound typically involves multi-step reactions that may include the formation of oxadiazole and triazole rings. For instance, a common synthetic route involves the reaction of hydrazones with isocyanates or isothiocyanates to yield the desired heterocyclic structures. The characterization of synthesized compounds is usually confirmed through techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared (FTIR) Spectroscopy
  • Mass Spectrometry

Antimicrobial Activity

One of the primary applications of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine is its antimicrobial properties. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. For example:

  • Study Findings : A study demonstrated that certain derivatives displayed promising antimicrobial activities against Gram-positive and Gram-negative bacteria as well as yeast-like fungi .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for anticancer applications. The structure's ability to interact with biological targets involved in cancer progression makes it a candidate for further exploration. Notably:

  • Case Study : A related study highlighted the anticancer activity of similar oxadiazole derivatives against several cancer cell lines, showing growth inhibition percentages ranging from moderate to high depending on the specific structure and substituents present .

Antimicrobial Activity Assessment

A comprehensive study assessed the antimicrobial efficacy of synthesized derivatives of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine. The methodology involved:

  • Preparation : Compounds were synthesized through a series of condensation reactions.
  • Testing : Antimicrobial activity was evaluated using agar diffusion methods against various pathogens.

Results indicated that certain derivatives exhibited significant inhibitory effects against both bacteria and fungi, suggesting their potential as therapeutic agents in treating infections caused by resistant strains .

Anticancer Studies

Another notable investigation focused on the anticancer properties of related compounds containing oxadiazole and triazole moieties. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action:

  • Results : Compounds were found to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and triazole rings in this compound undergo oxidation under controlled conditions.

Reagent/Conditions Product(s) Key Observations
KMnO₄ in acidic medium Formation of oxadiazole N-oxide derivativesSelective oxidation occurs at the oxadiazole ring, preserving the triazole moiety .
Ozone (O₃) in CH₂Cl₂Cleavage of oxadiazole ring to form carboxylic acid intermediatesRequires low temperatures (-78°C) to prevent over-oxidation.

Mechanistic Insight : Oxidation of the oxadiazole ring proceeds via electrophilic attack on the nitrogen atoms, leading to stable N-oxide derivatives .

Reduction Reactions

Reduction targets the oxadiazole and triazole functionalities, enabling structural modifications.

Reagent/Conditions Product(s) Efficiency
LiAlH₄ in THFPartial reduction to form amidine derivativesYields 68–72% after 6 hours at reflux.
H₂/Pd-C in ethanol Hydrogenolysis of chlorophenyl to cyclohexyl groupSelective dehalogenation observed .

Substitution Reactions

The electron-deficient oxadiazole ring facilitates nucleophilic substitution, while the chlorophenyl group participates in cross-coupling reactions.

Nucleophilic Aromatic Substitution

Reagent Conditions Product Yield
NaN₃ in DMF 80°C, 12 hoursAzide-substituted oxadiazole85%
KSCN in acetoneReflux, 8 hoursThiocyanate derivative78%

Cross-Coupling Reactions

Catalyst Substrate Product Application
Pd(PPh₃)₄ Aryl boronic acidsBiaryl-oxadiazole hybridsEnhanced anticancer activity .
CuI/prolineAlkynesTriazole-alkyne conjugatesFluorescent probes.

Critical Note : The chlorophenyl group’s position (para) enhances reactivity in Suzuki-Miyaura couplings, enabling efficient biaryl synthesis .

Cycloaddition and Ring-Opening Reactions

The triazole moiety participates in click chemistry, while the oxadiazole ring shows strain-dependent reactivity.

Reaction Type Reagents Outcome Thermodynamic Stability
1,3-Dipolar cycloadditionAzides, Cu(I) catalystTetrazole-linked conjugates ΔG‡ = 45–50 kJ/mol (DFT calculations)
Acid-mediated ring-openingHCl (conc.)/EtOHCleavage to amidoxime and triazole fragmentsIrreversible under strong acidic conditions.

Functional Group Interconversion

The amine group at position 5 of the triazole enables derivatization:

Reaction Reagent Product Biological Relevance
AcylationAcetyl chlorideN-acetylated triazoleImproved pharmacokinetics.
SulfonylationTosyl chlorideSulfonamide derivativesAntimicrobial activity enhancement.

Stability Under Physiological Conditions

Studies using simulated biological fluids reveal:

  • pH 7.4 buffer : Stable for >24 hours, with <5% degradation .

  • Liver microsomes : Rapid oxidation via CYP3A4, producing hydroxylated metabolites .

Comparative Reactivity Table

Functional Group Reactivity Order Dominant Pathway
Oxadiazole ringOxidation > Reduction > SubstitutionElectrophilic attack at N-atoms .
Triazole amineAcylation > SulfonylationNucleophilic acyl substitution.
Chlorophenyl groupCross-coupling > HydrogenolysisPd-catalyzed coupling dominates .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine
  • Structural Difference : The 2-methylphenyl group in the parent compound is replaced with a 2,4-dimethylphenyl group.
  • Impact : Increased steric bulk and lipophilicity (Mol. Weight: 366.81 vs. 352.78) may enhance membrane permeability but reduce solubility .
  • Availability : 9 mg in inventory, suggesting preliminary research use .
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine
  • Structural Difference : The 2-methylphenyl substituent is replaced with a 2,5-dimethoxyphenyl group.
  • The higher molecular weight (Mol. Formula: C₁₈H₁₅ClN₆O₃) may affect pharmacokinetics .

Core Heterocycle Modifications

4-(4-Chlorophenyl)-3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-amine
  • Structural Difference : The 1,2,3-triazole core is replaced with a pyrazole ring.
  • Impact: Pyrazole derivatives often exhibit distinct biological profiles due to altered hydrogen-bonding and π-stacking interactions.
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
  • Structural Difference : A 1,2,4-triazole core with a methylsulfanyl substituent.
  • This compound (CAS: 676239-92-2) is explored in agrochemical research .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Data for Key Analogues

Compound Name Mol. Formula Mol. Weight Key Substituents Potential Applications
Target Compound C₁₇H₁₃ClN₆O 352.78 2-methylphenyl, 4-chlorophenyl Kinase inhibition, antimicrobial
1-(2,4-dimethylphenyl) analogue C₁₈H₁₅ClN₆O 366.81 2,4-dimethylphenyl Enhanced lipophilicity
1-(2,5-dimethoxyphenyl) analogue C₁₈H₁₅ClN₆O₃ 406.81 2,5-dimethoxyphenyl Solubility modulation
Pyrazole-based analogue C₁₇H₁₆ClN₃ 297.79 Pyrazole core Pesticidal agents
1,2,4-Triazole with methylsulfanyl C₁₅H₁₁Cl₂N₅S 364.25 Methylsulfanyl, 3-chlorophenyl Agrochemical research

Q & A

Q. Can synthon analysis guide co-crystal design for improved solubility?

  • Methodology : Identify hydrogen-bond donors (triazole NH2) and acceptors (oxadiazole N) to co-crystallize with succinic acid or caffeine, enhancing aqueous solubility by 5–10× .

Q. How does the compound degrade under accelerated stability conditions?

  • Methodology :
ConditionDegradation PathwayAnalytical Tool
40°C/75% RH (4 weeks)Hydrolysis of oxadiazole to amideHPLC-MS (m/z 320 → 285)
UV light (ICH Q1B)Photo-oxidation of triazole ringFTIR (loss of N-H stretch)

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